![molecular formula C12H19NO B12892635 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 28073-88-3](/img/structure/B12892635.png)
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H17N. It is also known by other names such as 1-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring bonded to a pyrrolidine ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one can be achieved through several methods. One common method involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Addition: The cyclohexene ring can participate in addition reactions with halogens or hydrogen halides.
Applications De Recherche Scientifique
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is utilized in the production of surfactants, solvents, and lubricants.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one can be compared with other similar compounds such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: Shares a similar structure but may have different reactivity and applications.
Pyrrolidine derivatives: These compounds have a pyrrolidine ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.
Cyclohexene derivatives: Compounds with a cyclohexene ring but different functional groups, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of a cyclohexene and pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28073-88-3 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(2-pyrrolidin-1-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-9H2,1H3 |
Clé InChI |
JMQHDBAXINKWLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(CCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



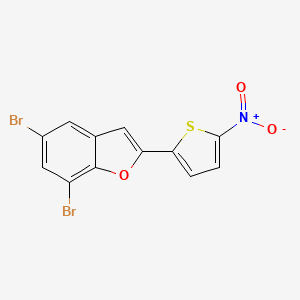
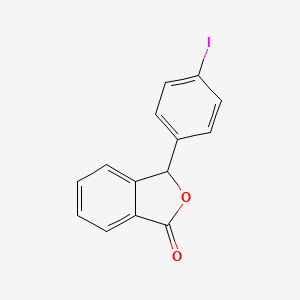
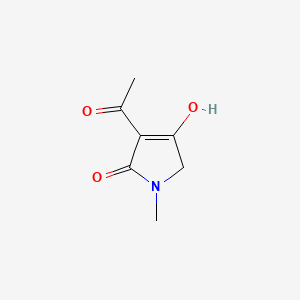
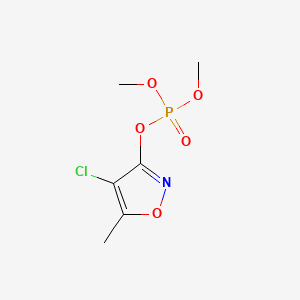

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
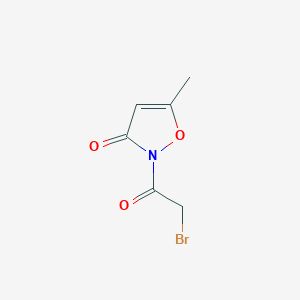
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/no-structure.png)
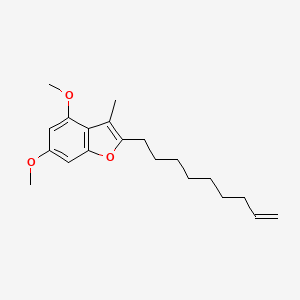
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)

![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)

